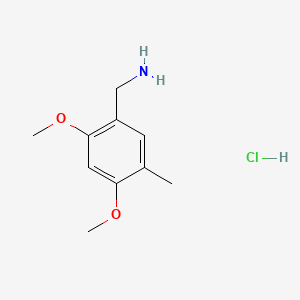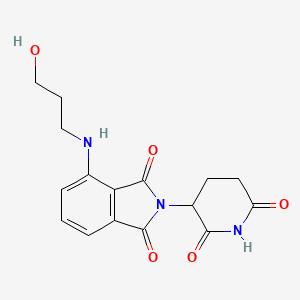
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride, often involves cyclization reactions. One common method is the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method involves the use of palladium-catalyzed intramolecular oxidation .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale cyclization reactions using stoichiometric reagents and catalysts. For example, the cyclization reaction using azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions is a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the carboxylic acid group.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Uses oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents like lithium aluminum hydride.
Substitution: Uses electrophiles like halogens under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which are often used in further synthetic applications .
Aplicaciones Científicas De Investigación
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules.
Biology: Studied for its effects on cell growth and metabolism.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The compound exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit cell growth by interfering with specific enzymes and receptors. It also affects metabolic pathways by modulating the activity of nuclear receptors and intestinal hormones .
Comparación Con Compuestos Similares
Similar Compounds
- Indole-3-carboxylic acid
- 7-methoxyindole
- 1-methyl-1H-indole-3-carboxylic acid
Uniqueness
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
7-methoxy-2,3-dihydro-1H-indole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H11NO3.ClH/c1-14-8-4-2-3-6-7(10(12)13)5-11-9(6)8;/h2-4,7,11H,5H2,1H3,(H,12,13);1H |
Clave InChI |
IKMHLXIZMQMLCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NCC2C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


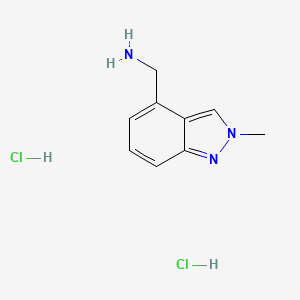
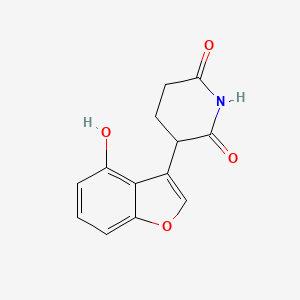
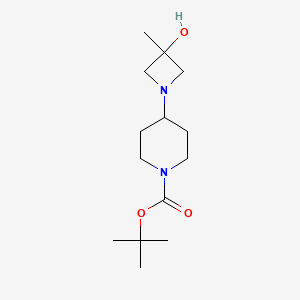
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B13467228.png)
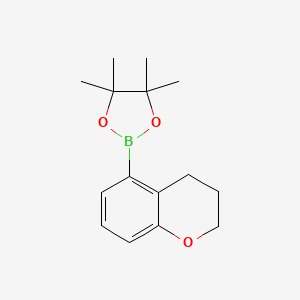
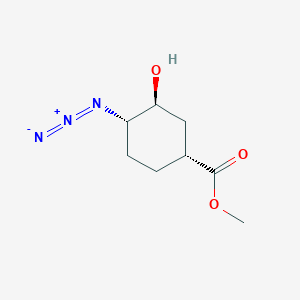

![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
